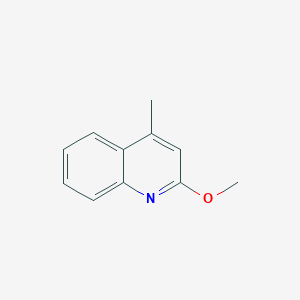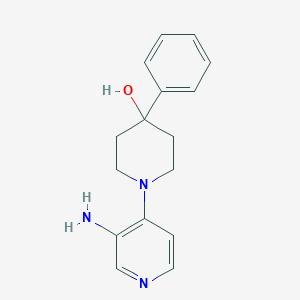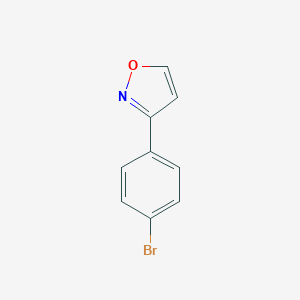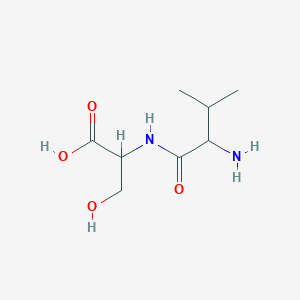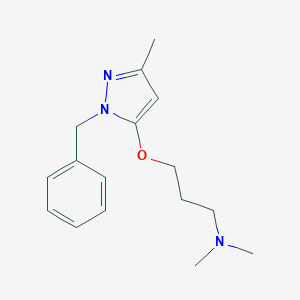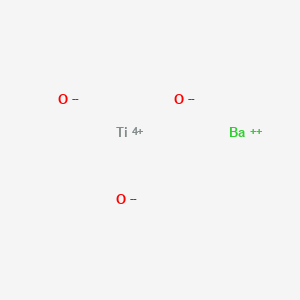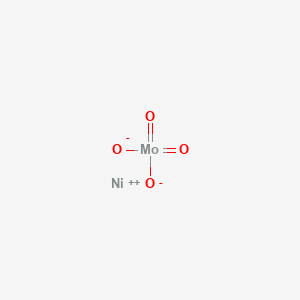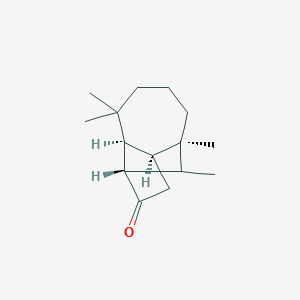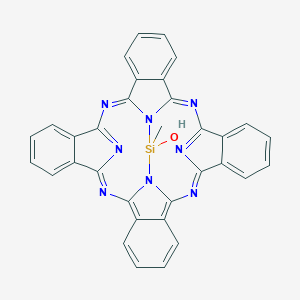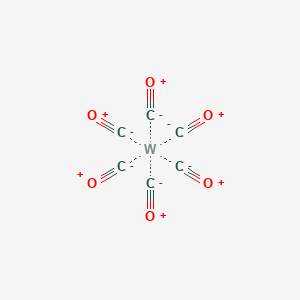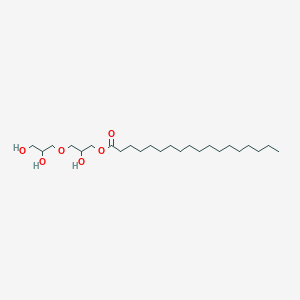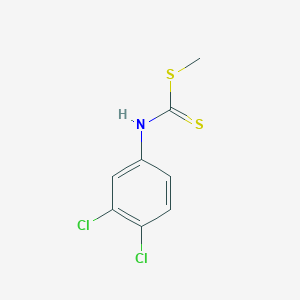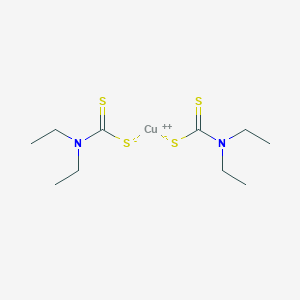
二乙基二硫代氨基甲酸铜
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Cupric diethyldithiocarbamate has a wide range of applications in scientific research, including:
作用机制
Target of Action
Cupric diethyldithiocarbamate (Cu(DDC)2) primarily targets the p97 segregase adaptor NPL4 . This protein plays a crucial role in the p97–NPL4–UFD1 pathway , which is vital for cell survival .
Mode of Action
In the human body, disulfiram is rapidly converted to its reduced metabolite, diethyldithiocarbamate. If copper ions are available, a bis(diethyldithiocarbamate)-copper(II) complex is formed . This complex has the ability to inhibit the cellular proteasome . It is assumed that the complex inhibits the proteasome by a mechanism that is distinct from the clinically used drug bortezomib, targeting the 19S rather than the 20S proteasome . This difference could be explained by inhibition of the JAMM domain of the POH1 subunit within the lid of the 19S proteasome .
Biochemical Pathways
The biochemical pathways affected by Cu(DDC)2 involve the proteasome system . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. By inhibiting the proteasome, Cu(DDC)2 disrupts protein homeostasis within the cell, leading to various downstream effects .
Pharmacokinetics
It is known that the compound can be incorporated into nanoparticles for targeted drug delivery . These nanoparticles can be coated with various substances to improve stability and achieve specific targeting of tumors . This suggests that the bioavailability of Cu(DDC)2 can be significantly enhanced through appropriate drug delivery systems.
Result of Action
The primary result of Cu(DDC)2 action is cell death . By inhibiting the proteasome and disrupting protein homeostasis, Cu(DDC)2 induces cell death, particularly in cancer cells . This has led to its investigation as a potential anticancer agent .
Action Environment
The action of Cu(DDC)2 can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be enhanced by incorporating it into nanoparticles and using targeted drug delivery systems . Additionally, the presence of copper ions in the body is necessary for the formation of the active bis(diethyldithiocarbamate)-copper(II) complex .
生化分析
Biochemical Properties
Cupric diethyldithiocarbamate has been found to interact with various biomolecules. It activates the transcription factor NF-E2-related factor 2 (Nrf2), which is responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction leads to the upregulation of the expression of downstream proteins .
Cellular Effects
Cupric diethyldithiocarbamate has been observed to have significant effects on various types of cells. In vascular endothelial cells, it rapidly accumulates within cells and induces nuclear translocation of Nrf2 . This leads to the upregulation of the expression of downstream proteins without cytotoxic effects . In cancer cells, it has been found to be directly and potently cytotoxic .
Molecular Mechanism
The molecular mechanism of action of Cupric diethyldithiocarbamate involves its binding interactions with biomolecules and its effects on gene expression. It binds to Nrf2 and induces its nuclear translocation . This leads to the upregulation of the expression of downstream proteins . It also inhibits the p97 segregase adaptor NPL4, which is vital for cell survival.
Temporal Effects in Laboratory Settings
The effects of Cupric diethyldithiocarbamate change over time in laboratory settings. It has been found to rapidly accumulate within cells . Over time, this leads to the upregulation of the expression of downstream proteins .
Dosage Effects in Animal Models
The effects of Cupric diethyldithiocarbamate vary with different dosages in animal models . At certain dosages, it has been found to have potent anti-cancer effects . At high doses, it may have toxic or adverse effects .
Metabolic Pathways
Cupric diethyldithiocarbamate is involved in various metabolic pathways. It has been found to inhibit the p97 segregase adaptor NPL4, which is involved in protein degradation. It also activates Nrf2, which regulates antioxidant and phase II xenobiotic enzymes .
Transport and Distribution
Cupric diethyldithiocarbamate is transported and distributed within cells and tissues in a unique manner. It rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), indicating that it enters cells via mechanisms independent of the copper transporter CTR1 .
Subcellular Localization
The subcellular localization of Cupric diethyldithiocarbamate is primarily within the nucleus, where it interacts with Nrf2 . This interaction leads to the nuclear translocation of Nrf2 and the upregulation of the expression of downstream proteins .
准备方法
Synthetic Routes and Reaction Conditions: Cupric diethyldithiocarbamate can be synthesized through the reaction of copper(II) sulfate with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows: [ \text{CuSO}4 + 2 \text{Na}(C_5H{10}NS_2) \rightarrow \text{Cu}(C_5H_{10}NS_2)_2 + \text{Na}_2\text{SO}_4 ] The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a green solid .
Industrial Production Methods: In industrial settings, the production of cupric diethyldithiocarbamate involves the continuous addition of sodium diethyldithiocarbamate to a solution of copper(II) sulfate under controlled conditions. The precipitated product is then filtered, washed, and dried to obtain the final compound .
化学反应分析
Types of Reactions: Cupric diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Copper(III) diethyldithiocarbamate complexes.
Reduction: Copper(I) diethyldithiocarbamate complexes.
Substitution: Various copper complexes with different ligands.
相似化合物的比较
Cupric diethyldithiocarbamate can be compared with other copper dithiocarbamate complexes, such as:
- Copper dimethyldithiocarbamate
- Copper pyrrolidinedithiocarbamate
- Copper morpholinedithiocarbamate
Uniqueness:
属性
CAS 编号 |
13681-87-3 |
|---|---|
分子式 |
C10H20CuN2S4 |
分子量 |
360.1 g/mol |
IUPAC 名称 |
copper;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Cu/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI 键 |
OBBCYCYCTJQCCK-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |
规范 SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cu+2] |
Key on ui other cas no. |
13681-87-3 |
同义词 |
is(N,N-diethyldithiocarbamate)Cu (II) complex Cu-DDC complex |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


